3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate (Na2CO3) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids often involves automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid .
Uniqueness
3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly useful in the synthesis of peptides with specific conformational and functional characteristics .
Properties
IUPAC Name |
3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.